molecular formula C33H53N11O13 B14216002 L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-alanyl-L-alanylglycine CAS No. 820968-48-7

L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-alanyl-L-alanylglycine

Cat. No.: B14216002
CAS No.: 820968-48-7
M. Wt: 811.8 g/mol
InChI Key: FJTBWWDECIYGIS-RFSBOWNCSA-N
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Description

L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-alanyl-L-alanylglycine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound consists of multiple amino acids, each contributing to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-alanyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further reactions.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for certain stages to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as tyrosine.

    Reduction: Reduction reactions can affect disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-alanyl-L-alanylglycine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic uses, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to these targets, influencing their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

    L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan: Another complex peptide with a similar structure but different amino acid composition.

    L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan: Shares some structural similarities but has distinct functional properties.

Uniqueness

L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-alanyl-L-alanylglycine is unique due to its specific sequence of amino acids, which imparts unique biochemical properties and potential applications. Its ability to undergo various chemical reactions and interact with diverse molecular targets makes it a valuable compound in research and industry.

Properties

CAS No.

820968-48-7

Molecular Formula

C33H53N11O13

Molecular Weight

811.8 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C33H53N11O13/c1-15(26(51)38-12-24(49)50)39-27(52)16(2)40-30(55)22(13-45)44-31(56)23(14-46)43-28(53)20(5-4-10-37-33(35)36)41-29(54)21(42-32(57)25(34)17(3)47)11-18-6-8-19(48)9-7-18/h6-9,15-17,20-23,25,45-48H,4-5,10-14,34H2,1-3H3,(H,38,51)(H,39,52)(H,40,55)(H,41,54)(H,42,57)(H,43,53)(H,44,56)(H,49,50)(H4,35,36,37)/t15-,16-,17+,20-,21-,22-,23-,25-/m0/s1

InChI Key

FJTBWWDECIYGIS-RFSBOWNCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)N)O

Origin of Product

United States

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